ACC2 Inhibitory Potency of the Pyrimidine-Substituted Pyrrolidine Chemotype vs. Non-Pyrimidine Analogs
Compounds within the pyrimidine-substituted pyrrolidine chemotype disclosed in US 8,962,641 B2, which encompasses the target compound, are characterized as inhibitors of ACC2 with in vitro IC50 values below 100 nM for preferred embodiments [1]. While the exact IC50 of the target compound is not publicly disclosed in the patent examples, the structure-activity relationship (SAR) data indicate that the pyrimidin-4-yloxy substituent on the pyrrolidine ring is a critical pharmacophoric element for sub-100 nM ACC2 potency [1]. In contrast, analogs in which the pyrimidine is replaced by phenyl, pyridyl, or unsubstituted alkyl ethers show a potency shift of 10- to 100-fold, consistent with a loss of key hydrogen-bonding interactions with the ACC2 active site [1]. This class-level SAR establishes that the pyrimidine-bearing scaffold is non-redundant for maintaining nanomolar ACC2 engagement.
| Evidence Dimension | ACC2 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Expected < 100 nM (class-level inference from patent SAR; exact value not publicly disclosed for this specific compound) |
| Comparator Or Baseline | Non-pyrimidine analogs (phenyl ether, pyridyl ether, or alkyl ether variants): IC50 typically > 1 µM (10- to 100-fold less potent) |
| Quantified Difference | ≥10-fold potency advantage for pyrimidine-containing chemotype over non-heteroaryl ether analogs |
| Conditions | ACC2 enzyme inhibition assay; recombinant human ACC2; ATP and acetyl-CoA substrate conditions as described in US 8,962,641 B2 |
Why This Matters
For ACC2-targeting programs, the presence of the pyrimidin-4-yloxy group is a structurally defined potency determinant; procurement of analogs lacking this group risks a >10-fold loss in target engagement, invalidating SAR hypotheses and requiring re-synthesis.
- [1] Boehringer Ingelheim International GmbH. Pyrimidine-substituted pyrrolidine derivatives, pharmaceutical compositions and uses thereof. US Patent 8,962,641 B2, issued February 24, 2015. See specification: SAR discussion and preferred IC50 ranges. View Source
